Bamocaftor

描述

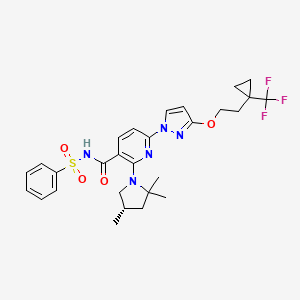

Bamocaftor, also known as VX-659, is a cystic fibrosis transmembrane conductance regulator (CFTR) corrector . It is designed to restore the function of the F508del-CFTR protein . Bamocaftor can be used in combination with Tezacaftor and Ivacaftor in cystic fibrosis research .

Molecular Structure Analysis

The molecular formula of Bamocaftor is C28H32F3N5O4S . The molecular weight is 591.64 . The InChIKey is IGEOJNMYRZUKIK-IBGZPJMESA-N .

Physical And Chemical Properties Analysis

Bamocaftor is a solid substance . It is white to off-white in color . It has a solubility of 100 mg/mL in DMSO .

科学研究应用

1. Antitumor Applications

Boanmycin (BAM), a component of the bleomycin complex, has shown significant antitumor activities. It has been effective against murine tumors, human liver cancer, and colorectal xenografts in nude mice. Additionally, BAM-monoclonal antibody immunoconjugates were highly effective against related human tumors both in vivo and in vitro. BAM's antitumor efficacy, lower pulmonary toxicity, and reduced adverse effects make it a promising candidate in cancer treatment (Deng, Zhen, Zheng, & Xue, 2001).

2. Nanomedicine and Drug Delivery

Mesoporous silica nanoparticles (MSNs) have been extensively used as nanocarriers for drug delivery. MSNs' high porosity allows for the accommodation of a wide range of biologically active molecules (BAM), including small molecules and nucleic acids, for therapeutic purposes. This application significantly impacts the stability, uptake, therapeutic concentration, and controlled release of drugs into targeted tissues (Jafari, Honarmand, Rahimi, Akbari, & Akbari, 2021).

3. Environmental Applications

The pesticide metabolite 2,6-dichlorobenzamide (BAM) is persistent in soil and groundwater, posing a threat to drinking water quality. Bioremediation strategies, including the deployment of BAM-degrading bacteria, have been suggested for removing BAM from contaminated water. This approach involves understanding the degradation pathways, kinetics, and genes involved in BAM degradation, offering an environmentally friendly solution to BAM contamination (Ellegaard-Jensen, Horemans, Raes, Aamand, & Hansen, 2017).

未来方向

The development of CFTR modulators like Bamocaftor represents a significant advancement in the treatment of cystic fibrosis . These drugs have the potential to enhance or even restore the functional expression of specific CF-causing mutations . The development of novel CFTR modulators is currently under experimental and clinical investigations . Recent insights into the CFTR structure will be useful for the rational design of next-generation modulator drugs .

属性

IUPAC Name |

N-(benzenesulfonyl)-6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32F3N5O4S/c1-19-17-26(2,3)35(18-19)24-21(25(37)34-41(38,39)20-7-5-4-6-8-20)9-10-22(32-24)36-15-11-23(33-36)40-16-14-27(12-13-27)28(29,30)31/h4-11,15,19H,12-14,16-18H2,1-3H3,(H,34,37)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEOJNMYRZUKIK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCCC4(CC4)C(F)(F)F)C(=O)NS(=O)(=O)C5=CC=CC=C5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bamocaftor | |

CAS RN |

2204245-48-5 | |

| Record name | Bamocaftor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2204245485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VX-659 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15177 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BAMOCAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C7XEW3K7S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

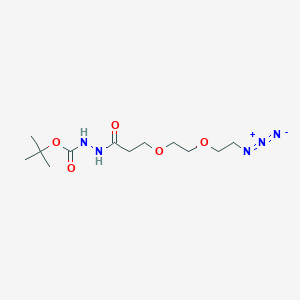

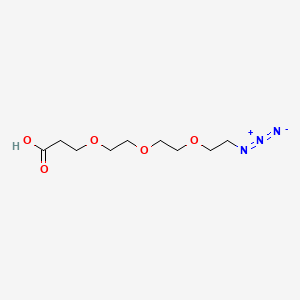

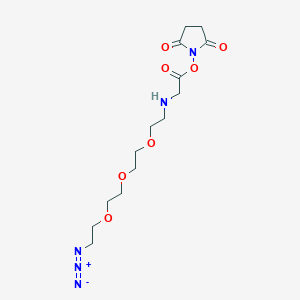

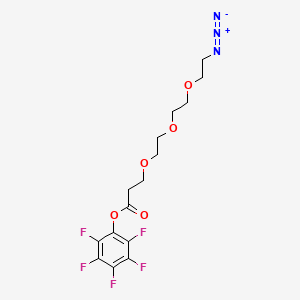

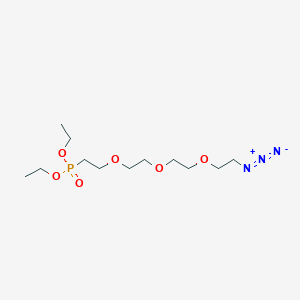

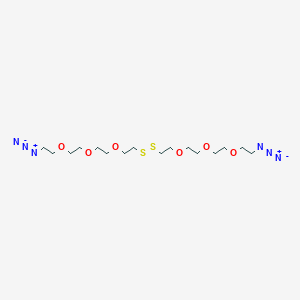

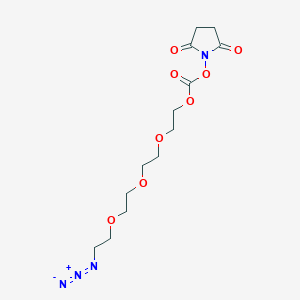

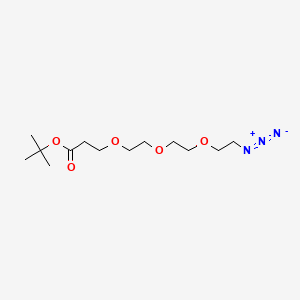

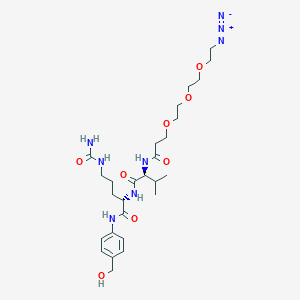

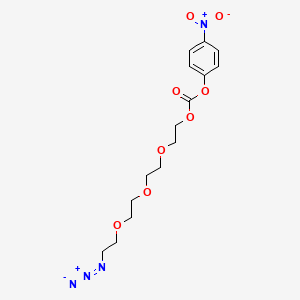

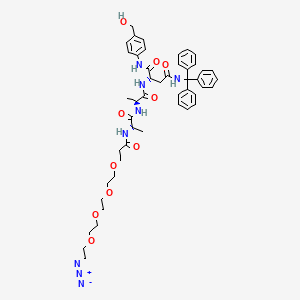

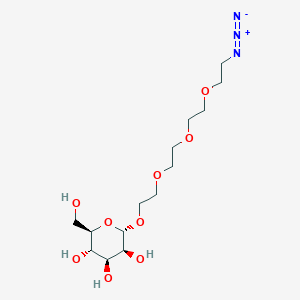

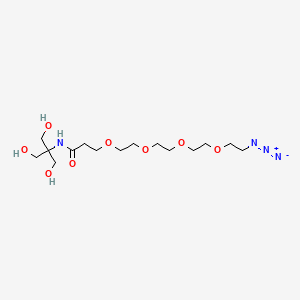

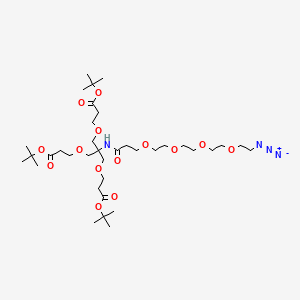

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。